7-(2,2-Diphenylvinyl)-4-(p-tolyl)-1,2,3,3a,4,8b-hexahydrocyclopenta[b]indole
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Overview
Description
7-(2,2-Diphenylvinyl)-4-(p-tolyl)-1,2,3,3a,4,8b-hexahydrocyclopenta[b]indole is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely used in pharmaceuticals, agrochemicals, and materials science. This particular compound features a unique structure with a diphenylvinyl group and a p-tolyl group, making it an interesting subject for chemical research and applications.
Mechanism of Action
Target of Action
The primary targets of the compound “7-(2,2-Diphenylvinyl)-4-(p-tolyl)-1,2,3,3a,4,8b-hexahydrocyclopenta[b]indole” are currently unknown. This compound is a derivative of indole, which is known to exhibit a wide range of biological properties . .
Mode of Action
Indole derivatives are known to interact with various biological targets, leading to a range of effects . .
Biochemical Pathways
Indole and its derivatives are known to affect a wide range of biological pathways . .
Result of Action
While indole and its derivatives are known to have a wide range of biological properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(2,2-Diphenylvinyl)-4-(p-tolyl)-1,2,3,3a,4,8b-hexahydrocyclopenta[b]indole typically involves multi-step organic reactions. One common method includes the copper-catalyzed N-alkylation of indoles by N-tosylhydrazones . This reaction is performed in the presence of copper iodide and potassium hydroxide, utilizing tri(p-tolyl)phosphine as a ligand. The reaction conditions are carefully controlled to achieve moderate to good yields of the desired product.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the compound. Additionally, the development of greener and more sustainable synthetic routes is an area of ongoing research.
Chemical Reactions Analysis
Types of Reactions
7-(2,2-Diphenylvinyl)-4-(p-tolyl)-1,2,3,3a,4,8b-hexahydrocyclopenta[b]indole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly at the indole nitrogen or the aromatic rings, using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., bromine) in the presence of a catalyst like iron(III) chloride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups onto the indole ring or the aromatic rings.
Scientific Research Applications
Chemistry
In chemistry, 7-(2,2-Diphenylvinyl)-4-(p-tolyl)-1,2,3,3a,4,8b-hexahydrocyclopenta[b]indole is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound is studied for its potential pharmacological activities. Indole derivatives are known to exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. Researchers investigate the compound’s interactions with biological targets to identify potential therapeutic applications.
Medicine
In medicine, the compound is explored for its potential as a drug candidate. Its structural features make it a promising lead compound for the development of new pharmaceuticals. Studies focus on its efficacy, safety, and mechanism of action in treating various diseases.
Industry
In the industrial sector, this compound is used in the development of advanced materials. Its unique properties can be harnessed to create new polymers, coatings, and other materials with desirable characteristics.
Comparison with Similar Compounds
Similar Compounds
Indole: A simpler structure with a wide range of biological activities.
Vinylindole: Contains a vinyl group attached to the indole ring, used in asymmetric synthesis.
Diphenylvinyl derivatives: Compounds with similar diphenylvinyl groups, used in luminescent materials and other applications.
Uniqueness
7-(2,2-Diphenylvinyl)-4-(p-tolyl)-1,2,3,3a,4,8b-hexahydrocyclopenta[b]indole is unique due to its combination of structural features, including the diphenylvinyl group and the p-tolyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and application in various fields.
Properties
IUPAC Name |
7-(2,2-diphenylethenyl)-4-(4-methylphenyl)-2,3,3a,8b-tetrahydro-1H-cyclopenta[b]indole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H29N/c1-23-15-18-27(19-16-23)33-31-14-8-13-28(31)30-22-24(17-20-32(30)33)21-29(25-9-4-2-5-10-25)26-11-6-3-7-12-26/h2-7,9-12,15-22,28,31H,8,13-14H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QZEOZXJABDDEGH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C3CCCC3C4=C2C=CC(=C4)C=C(C5=CC=CC=C5)C6=CC=CC=C6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H29N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30657965 |
Source
|
Record name | 7-(2,2-Diphenylethenyl)-4-(4-methylphenyl)-1,2,3,3a,4,8b-hexahydrocyclopenta[b]indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30657965 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
427.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
213670-22-5 |
Source
|
Record name | 7-(2,2-Diphenylethenyl)-4-(4-methylphenyl)-1,2,3,3a,4,8b-hexahydrocyclopenta[b]indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30657965 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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